molecular formula C15H14BrNO B13122899 (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride

(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride

Cat. No.: B13122899
M. Wt: 304.18 g/mol
InChI Key: SUYFYFAONIGTQJ-JTQLQIEISA-N
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Description

(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound features a phenyl group substituted with an aminoethyl group and a bromophenyl group, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone, which is then converted to the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride: The enantiomer of the compound, with different biological activity.

    (S)-(2-(1-aminoethyl)phenyl)(4-chlorophenyl)methanonehydrochloride: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and biological effects.

Uniqueness

(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride is unique due to its specific substitution pattern and chiral nature, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

[2-[(1S)-1-aminoethyl]phenyl]-(4-bromophenyl)methanone

InChI

InChI=1S/C15H14BrNO/c1-10(17)13-4-2-3-5-14(13)15(18)11-6-8-12(16)9-7-11/h2-10H,17H2,1H3/t10-/m0/s1

InChI Key

SUYFYFAONIGTQJ-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br)N

Canonical SMILES

CC(C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br)N

Origin of Product

United States

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